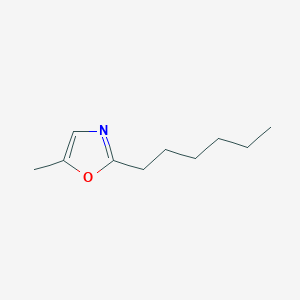

Oxazole, 2-hexyl-5-methyl-

Description

Overview of Oxazole (B20620) Chemistry within Academic Frameworks

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. igi-global.comnumberanalytics.comtandfonline.comsemanticscholar.org The oxazole nucleus is a vital scaffold in medicinal chemistry, with its derivatives playing a crucial role in the development of new therapeutic agents. tandfonline.comsemanticscholar.orgresearchgate.net The structure of the oxazole ring, being planar and electron-rich, allows for diverse chemical interactions and substitutions, making it a versatile building block in organic synthesis. numberanalytics.comtandfonline.comsemanticscholar.org

The chemistry of oxazoles is characterized by their reactivity towards electrophiles and nucleophiles, as well as their participation in cycloaddition reactions. igi-global.comnumberanalytics.com The presence of the heteroatoms, nitrogen and oxygen, influences the electronic distribution within the aromatic ring, thereby dictating its reactivity. tandfonline.com For instance, the hydrogen atom at the C2 position is known to be the most acidic, followed by the C5 and then the C4 positions. tandfonline.com

From a structural standpoint, all atoms in the oxazole ring are sp² hybridized and planar. tandfonline.comsemanticscholar.org The ring contains a total of six non-bonding electrons, which contributes to its aromatic character. tandfonline.comsemanticscholar.org However, the high electronegativity of the oxygen atom can affect the delocalization of these electrons. tandfonline.comsemanticscholar.org

The synthesis of oxazole derivatives can be achieved through various methods, including the cyclodehydration of α-amino ketones or the oxidation of oxazolines. rsc.org Researchers have also developed flow synthesis techniques for a more rapid and efficient production of oxazoles. rsc.org The versatility in synthesis allows for the creation of a wide array of substituted oxazoles with tailored properties.

Rationale for Focused Research on Oxazole, 2-hexyl-5-methyl-

While extensive research exists for the broader oxazole class, specific studies on Oxazole, 2-hexyl-5-methyl- (CAS Number 16400-62-7) are limited. foodb.caepa.gov However, the rationale for its investigation can be inferred from the known applications and properties of similarly structured oxazole derivatives. The substituents on the oxazole ring, a hexyl group at the C2 position and a methyl group at the C5 position, are key to its potential utility.

The lipophilic hexyl group can significantly influence the compound's solubility and ability to cross biological membranes, a desirable characteristic for potential pharmacologically active molecules. The methyl group, an electron-donating group, can affect the reactivity and stability of the oxazole ring.

Research into substituted oxazoles is often driven by their diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. igi-global.comresearchgate.netderpharmachemica.com For example, the substitution pattern on the oxazole ring has been shown to be crucial for certain biological activities. derpharmachemica.com Specifically, substitutions at the C2 and C5 positions are common in many biologically active oxazole-containing natural products and synthetic compounds. researchgate.net The investigation of Oxazole, 2-hexyl-5-methyl- would therefore be a logical step in the exploration of new chemical entities with potential therapeutic applications.

Furthermore, substituted oxazoles are of interest in materials science and as fluorescent probes. researchgate.net The specific substitution pattern of Oxazole, 2-hexyl-5-methyl- could impart unique photophysical properties, making it a candidate for such applications. The study of this and similar compounds contributes to a deeper understanding of structure-activity relationships within the oxazole family.

Below is a data table of Oxazole, 2-hexyl-5-methyl- and some of its isomers and related compounds to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Oxazole, 2-hexyl-5-methyl- | C10H17NO | 167.25 | 16400-62-7 epa.gov |

| 4-Ethyl-2-hexyl-5-methyloxazole | C12H21NO | 195.30 | Not Available foodb.ca |

| 5-hexyl-2,4-dimethyl-oxazole | C11H19NO | 181.27 | 20662-85-5 |

| Oxazole, 5-methyl-2-propyl- | C7H11NO | 125.17 | Not Available chemeo.com |

| 2-Hexyl-4-methyl-5-ethyloxazole | C12H21NO | 195.30 | 84028-19-3 pherobase.com |

Established Synthetic Routes for Oxazoles

The construction of the oxazole ring can be achieved through several well-established synthetic transformations. These methods often involve the formation of key carbon-oxygen and carbon-nitrogen bonds through condensation and cyclization reactions of acyclic precursors.

Condensation Reactions for Oxazole Ring Formation

Condensation reactions are a cornerstone of oxazole synthesis, providing a direct and versatile approach to the heterocyclic core. These methods typically involve the reaction of two precursor molecules with the elimination of a small molecule, such as water, to form the aromatic oxazole ring.

α-Halo Ketones with Amides or Nitrogen Sources

The reaction of α-halo ketones with primary amides is a classical and widely used method for the synthesis of 2,5-disubstituted oxazoles. cutm.ac.in This method, often referred to as the Bredereck reaction, involves the initial N-alkylation of the amide by the α-halo ketone, followed by cyclization and dehydration to afford the oxazole product. chemeurope.com The versatility of this method allows for the introduction of various substituents at the 2- and 5-positions of the oxazole ring by simply changing the amide and α-halo ketone starting materials.

For instance, the reaction of an α-haloketone with formamide (B127407) can be used to prepare oxazoles. chemeurope.com Similarly, reacting an α-chloroketone with urea (B33335) can lead to the formation of 2-aminooxazoles. cutm.ac.in

Cyclization of Substituted Aldehydes or Ketones

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a historic and important method for the preparation of 2,5-disubstituted oxazoles. wikipedia.orgdbpedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdrugfuture.com The cyanohydrin itself is typically derived from a different aldehyde. wikipedia.org While traditionally employing aromatic aldehydes and cyanohydrins, aliphatic variants have also been reported. wikipedia.org The reaction proceeds by dissolving the reactants in a dry solvent like ether and bubbling dry hydrogen chloride gas through the solution, leading to the precipitation of the oxazole as its hydrochloride salt. wikipedia.org

Another approach involves the palladium-catalyzed condensation of picolinamide (B142947) with two molecules of an aldehyde to yield 4,5-disubstituted 2-(pyridin-2-yl)oxazoles. rsc.org This one-pot reaction is promoted by trifluoroacetic acid (TFA), which is generated in situ from the palladium catalyst, Pd(TFA)2. rsc.org

Aldehyde and Tosylmethylisocyanide (TosMIC) Protocols

The van Leusen oxazole synthesis, first reported in 1972, is a powerful and widely utilized method for the one-pot synthesis of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). mdpi.comorganic-chemistry.org This reaction proceeds under basic conditions and is characterized by its mild reaction conditions and broad substrate scope. mdpi.com The reaction mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the oxazole. organic-chemistry.orgwikipedia.org

The versatility of the van Leusen reaction allows for the synthesis of various oxazole derivatives. For example, a one-pot synthesis of 4,5-disubstituted oxazoles can be achieved using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid. mdpi.com Furthermore, the use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the base simplifies the purification process by allowing for the easy removal of the catalyst and the p-toluenesulfinic acid byproduct through filtration. organic-chemistry.org This method has been successfully applied to the synthesis of a range of 5-aryloxazoles with high purity and yield. organic-chemistry.org

A common procedure involves reacting the aldehyde with TosMIC and potassium carbonate (K2CO3) as the base in methanol (B129727), followed by heating to reflux. varsal.com

Dehydration of 2-Acylaminoketones

The Robinson-Gabriel synthesis is a fundamental and historically significant method for the formation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org

A variety of dehydrating agents can be employed, with concentrated sulfuric acid being the historical choice. wikipedia.org Other effective reagents include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and polyphosphoric acid. wikipedia.org The required 2-acylamino-ketone starting materials can be synthesized via the Dakin–West reaction. wikipedia.org

Modifications to the classical Robinson-Gabriel synthesis have been developed. For example, a solid-phase version has been reported using trifluoroacetic anhydride (B1165640) as the dehydrating agent. wikipedia.org Additionally, a tandem Ugi/Robinson-Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

Acetate (B1210297) Anion Catalyzed Condensation Reactions

The Erlenmeyer-Plöchl reaction provides a method for oxazole synthesis through the condensation of an aldehyde and hippuric acid in the presence of dry acetic anhydride, catalyzed by an acetate anion. derpharmachemica.comthepharmajournal.com This reaction leads to the formation of an oxazolone (B7731731) intermediate.

An exploration of the synthetic routes to "Oxazole, 2-hexyl-5-methyl-" and structurally related oxazole compounds reveals a variety of sophisticated chemical strategies. These methods primarily focus on the construction and subsequent modification of the oxazole core, a key heterocyclic motif in many areas of chemistry. This article details specific synthetic methodologies, including the oxidation of oxazoline precursors, cycloaddition reactions, and metal-mediated bond formations, providing insight into the synthesis of this particular disubstituted oxazole and its analogues.

2 Oxidative Transformations of Oxazolines to Oxazoles

A prominent strategy for synthesizing oxazoles is the oxidative aromatization of their dihydro-analogs, oxazolines. rsc.orgrsc.orgnih.gov This transformation is crucial as oxazolines can often be prepared stereospecifically from precursors like β-hydroxy amides. rsc.orgrsc.orgnih.gov The stability of the oxazoline ring to many reaction conditions allows for its use as a stable intermediate that can be aromatized to the corresponding oxazole in a final step. wikipedia.org A range of oxidizing agents has been successfully employed for this purpose, each with its own advantages and substrate scope. rsc.org

1 Manganese(IV) Dioxide (MnO₂) Mediated Oxidation

Manganese(IV) dioxide (MnO₂) is a widely utilized reagent for the oxidation of oxazolines to oxazoles, particularly for those derived from amino acids. researchgate.net While it has been successfully used in the preparation of thiazoles from thiazolidines, its application in oxazole synthesis has been historically more limited, though effective. rsc.org The reaction typically requires refluxing the oxazoline substrate with an excess of activated MnO₂ in a suitable solvent like 1,2-dichloroethane. nih.gov

Recent advancements have demonstrated the use of MnO₂ in continuous flow chemistry systems. rsc.orgrsc.orgnih.gov In this setup, a solution of the oxazoline is passed through a packed bed reactor containing commercial manganese dioxide. rsc.orgrsc.orgnih.gov This method offers advantages in terms of safety, scalability, and reaction speed. For instance, 2-aryl-substituted oxazolines have been successfully oxidized to their corresponding oxazoles at 60 °C in dimethoxyethane (DME), with products isolated in good yields (50–79%) often without the need for further purification. rsc.org More challenging substrates, such as 2-alkyl-substituted oxazolines, can also be oxidized effectively using amorphous manganese dioxide at higher temperatures (100 °C). rsc.org

Table 1: MnO₂-Mediated Oxidation of Oxazolines in Flow Chemistry

| Substrate Type | Temperature (°C) | Solvent | Isolated Yield (%) | Citation |

|---|---|---|---|---|

| 2-Aryl-oxazolines | 60 | DME | 50-79 | rsc.org |

| 2-Alkyl-oxazolines | 100 | DME | Good | rsc.org |

2 Other Metal-Mediated Oxidation Methods (e.g., NiO₂, CuBr₂)

Besides manganese dioxide, other metal-based oxidants have proven effective for the conversion of oxazolines to oxazoles.

Nickel Peroxide (NiO₂) : Nickel peroxide is a powerful dehydrogenating agent used for various heterocycles, including the oxidation of oxazolines and oxazolidines. researchgate.netacs.org It offers an alternative to MnO₂ under milder conditions. researchgate.net

Copper(II) Bromide (CuBr₂) : Cupric bromide, often in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is particularly effective for the oxidation of 4-carboxyoxazolines to the corresponding 4-carboxyoxazoles. rsc.orgacs.orgacs.org The reaction is thought to proceed through the formation of an intermediate copper enolate. acs.org The use of a non-hydride donor amine like hexamethylenetetramine (HMTA) in conjunction with DBU can make the reaction faster and more efficient. acs.org This method has been developed into a practical process for synthesizing these valuable substituted oxazoles. acs.orgacs.org In some protocols, a copper(I) bromide (CuBr) catalyst with molecular oxygen as the terminal oxidant can facilitate a tandem cycloaddition and oxidative dehydroaromatization to yield functionalized oxazoles directly from isocyanoacetates and aldehydes. rsc.org

Table 2: Comparison of Metal-Mediated Oxidation Reagents for Oxazolines

| Reagent | Typical Substrate | Key Features | Citation |

|---|---|---|---|

| NiO₂ | General Oxazolines | Strong dehydrogenating agent | rsc.orgresearchgate.net |

| CuBr₂/DBU | 4-Carboxyoxazolines | Efficient for specific substrates, proceeds via copper enolate | rsc.orgacs.orgacs.org |

| CuBr/O₂ | Isocyanoacetates + Aldehydes | Tandem reaction to form functionalized oxazoles | rsc.org |

3 Halogen-Mediated Oxidation (e.g., NBS/hv, Bromotrichloromethane)

Halogen-based reagents are frequently employed for the aromatization of oxazolines.

N-Bromosuccinimide (NBS) : NBS is a versatile reagent for this transformation and can be used with initiation by light (hv) or peroxide. rsc.orgresearchgate.net It is also a key component in a one-pot method for synthesizing 2-oxazolines from aldehydes and amino alcohols, where an intermediate oxazolidine (B1195125) is formed and subsequently oxidized by NBS. organic-chemistry.orgorgsyn.orgthieme-connect.com This method is characterized by mild reaction conditions and broad substrate scope, accommodating various amino alcohols and aldehydes. organic-chemistry.orgorgsyn.org

Bromotrichloromethane (B165885) (BrCCl₃) : The combination of bromotrichloromethane and DBU is a widely used system for the oxidation of both oxazolines and thiazolines, noted for its mild conditions and low required reaction temperatures. rsc.orgresearchgate.net

4 Oxygen Gas-Mediated Oxidation

Molecular oxygen, a green and atom-economical oxidant, can be used to convert oxazolines to oxazoles. rsc.orgnih.gov This process is often catalyzed by a copper salt. rsc.org The high activation energies typically associated with oxygen reactions necessitate the use of a catalyst to proceed efficiently. nih.gov Copper's ability to cycle between oxidation states makes it an effective catalyst for such aerobic oxidations. nih.gov This method is part of a broader class of copper-catalyzed aerobic reactions that are significant in organic synthesis. nih.govrsc.org

3 Cycloaddition Reactions in Oxazole Synthesis

Cycloaddition reactions represent a fundamental approach to constructing the oxazole ring itself, rather than forming it from a pre-existing oxazoline. pharmaguideline.com These reactions involve the combination of smaller fragments to build the heterocyclic core.

The oxazole ring exhibits diene-type behavior due to the furan-like oxygen atom at position 1, making it suitable for Diels-Alder or [3+2] cycloaddition reactions. pharmaguideline.com The presence of electron-donating substituents on the oxazole ring facilitates these reactions with various dienophiles, such as alkenes and alkynes, leading to intermediates that can be converted to pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.com

A well-known example is the van Leusen oxazole synthesis, which is a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov This one-pot reaction proceeds through an oxazoline intermediate which then eliminates p-toluenesulfinic acid (TosH) to form the 5-substituted oxazole. nih.gov Hypervalent iodine reagents have also been utilized to mediate oxidative cycloaddition reactions for the synthesis of oxazoles and their derivatives. thieme-connect.combohrium.com More recently, Lewis acid catalysts like lanthanum(III) triflate (La(OTf)₃) have been shown to efficiently catalyze [3+2] cycloaddition reactions between quinones and other partners to produce benzo[d]oxazole derivatives in high yields. acs.org

Properties

CAS No. |

16400-62-7 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2-hexyl-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H17NO/c1-3-4-5-6-7-10-11-8-9(2)12-10/h8H,3-7H2,1-2H3 |

InChI Key |

HBVTUNBINLOXJK-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=NC=C(O1)C |

Canonical SMILES |

CCCCCCC1=NC=C(O1)C |

Synonyms |

2-Hexyl-5-methyloxazole |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of Oxazole, 2 Hexyl 5 Methyl

Nucleophilic Substitution Reactions of the Oxazole (B20620) Nitrogen

Nucleophilic substitution reactions directly on the nitrogen atom of an oxazole ring are generally uncommon. The nitrogen atom in the oxazole ring is of a pyridine-type, meaning its lone pair of electrons is in an sp² hybrid orbital and contributes to the aromatic sextet, rendering it less nucleophilic. pharmaguideline.com However, the nitrogen can be susceptible to attack under certain conditions, primarily through N-alkylation to form quaternary oxazolium salts. pharmaguideline.com

For 2-hexyl-5-methyl-oxazole, the presence of two electron-donating alkyl groups at positions 2 and 5 increases the electron density of the ring, which could slightly enhance the basicity and nucleophilicity of the nitrogen atom compared to an unsubstituted oxazole. Nevertheless, direct nucleophilic substitution at the nitrogen remains a challenging transformation. Such reactions typically require potent alkylating agents to form N-alkyloxazolium salts. pharmaguideline.com The resulting oxazolium salts are highly activated and can subsequently undergo ring-opening reactions when treated with nucleophiles.

Electrophilic Aromatic Substitution Patterns on the Oxazole Ring

The oxazole ring is generally considered an electron-rich heterocycle, but its reactivity towards electrophiles is complex and highly dependent on the substitution pattern. In the case of 2-hexyl-5-methyl-oxazole, the presence of two electron-donating groups, a hexyl group at C2 and a methyl group at C5, significantly activates the ring towards electrophilic attack. tandfonline.com

The general order of reactivity for electrophilic substitution on the oxazole ring is C5 > C4 > C2. clockss.org However, since the C2 and C5 positions are already substituted in 2-hexyl-5-methyl-oxazole, the most likely position for electrophilic attack is the C4 position. The electron-donating nature of both the hexyl and methyl groups increases the electron density at the C4 position, making it the primary site for substitution reactions such as halogenation, nitration, and acylation.

Research on other 2,5-disubstituted oxazoles supports this predicted regioselectivity. For instance, bromination of 2,5-disubstituted oxazoles has been shown to yield the corresponding 4-bromo derivative. clockss.org It is important to note that under certain conditions, addition reactions across the C4-C5 double bond can compete with substitution, particularly with halogens in nucleophilic solvents. clockss.org

Interactive Data Table: Predicted Regioselectivity of Electrophilic Substitution on 2-hexyl-5-methyl-oxazole

| Electrophilic Reagent | Predicted Major Product | Reference |

| Br₂ | 4-Bromo-2-hexyl-5-methyl-oxazole | clockss.org |

| HNO₃/H₂SO₄ | 2-hexyl-5-methyl-4-nitro-oxazole | tandfonline.com |

| Acyl chloride/Lewis acid | 4-Acyl-2-hexyl-5-methyl-oxazole | tandfonline.com |

Oxidative Transformations to Related Nitrogen-Containing Heterocycles (e.g., Oxazolines)

Oxazoles can undergo oxidative transformations to yield other nitrogen-containing heterocycles, with the most common being the conversion to oxazolines. smolecule.com This transformation essentially involves the formal addition of an oxygen atom and a hydrogen atom across one of the double bonds in the oxazole ring.

The oxidation of oxazoles to oxazolines can be achieved using various oxidizing agents. rsc.org While specific studies on 2-hexyl-5-methyl-oxazole are not extensively documented in this context, general methods for the oxidation of substituted oxazoles are applicable. For instance, the oxidation of oxazolines, which can be synthesized from β-hydroxy amides, to oxazoles is a well-established process, often employing reagents like manganese dioxide (MnO₂). rsc.org The reverse reaction, the partial reduction or controlled oxidation of an oxazole to an oxazoline (B21484), is less common but can be a potential synthetic route.

Furthermore, more vigorous oxidation can lead to ring cleavage. Ozonolysis of oxazoles, for example, results in the cleavage of the ring to form various carbonyl-containing fragments. clockss.org

Influence of Substituents on Oxazole Reactivity (e.g., Electron-Donating Group Effects)

Activation towards Electrophilic Aromatic Substitution: As discussed in section 3.2, the EDGs at C2 and C5 increase the electron density of the oxazole ring, making it more susceptible to attack by electrophiles. tandfonline.com This enhanced reactivity is particularly directed towards the C4 position.

Influence on Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions. The electron-donating nature of the alkyl substituents in 2-hexyl-5-methyl-oxazole increases the energy of the highest occupied molecular orbital (HOMO) of the oxazole. This makes it more reactive towards electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. clockss.org

Basicity of the Nitrogen Atom: The electron-donating effect of the alkyl groups slightly increases the basicity of the nitrogen atom, making it more prone to protonation or alkylation compared to oxazoles bearing electron-withdrawing groups. pharmaguideline.com

Spectroscopic and Structural Elucidation Studies of Oxazole, 2 Hexyl 5 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-hexyl-5-methyl-oxazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

For oxazole (B20620) derivatives, ¹H-NMR spectra typically show resonances for the oxazole ring protons between δ 7.0 and 8.5 ppm. derpharmachemica.com The chemical shifts of the substituents on the oxazole ring are also characteristic. For instance, the methyl group protons attached to the ring would appear as a singlet in a specific region of the spectrum. The presence and splitting patterns of signals corresponding to the hexyl group would confirm its structure and attachment to the oxazole ring. In related oxazole structures, methylene (B1212753) protons adjacent to the oxazole ring have been observed at specific chemical shifts, which aids in confirming the position of alkyl substituents. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Oxazole Derivatives

| Nucleus | Type of Proton/Carbon | Chemical Shift (δ) Range (ppm) |

| ¹H | Oxazole ring protons | 7.0 - 8.5 derpharmachemica.com |

| ¹H | Methyl group on oxazole ring | ~2.0 - 3.0 rsc.org |

| ¹H | Methylene group adjacent to oxazole ring | ~2.5 - 4.0 nih.gov |

| ¹³C | Oxazole ring carbons | Varies depending on substitution derpharmachemica.com |

Note: The exact chemical shifts for 2-hexyl-5-methyl-oxazole would require experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-hexyl-5-methyl-oxazole, mass spectrometry would confirm its molecular formula, C₁₁H₁₉NO, which corresponds to a molecular weight of approximately 181.28 g/mol . The mass spectrum would show a molecular ion peak (M+) corresponding to this mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the hexyl chain and the oxazole ring would produce characteristic fragment ions, which can be analyzed to confirm the connectivity of the atoms within the molecule. This technique is often used in conjunction with other spectroscopic methods for unambiguous identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For an oxazole derivative like 2-hexyl-5-methyl-oxazole, the IR spectrum would exhibit characteristic absorption bands. The C=N stretching vibration within the oxazole ring is typically observed in the region of 1685–1580 cm⁻¹. nih.gov Other characteristic peaks for the oxazole ring include C-O-C stretching and ring breathing vibrations. derpharmachemica.com The presence of the hexyl group would be indicated by C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹ and C-H bending vibrations.

Table 2: Characteristic IR Absorption Frequencies for Oxazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=N (Oxazole ring) | Stretching | 1685–1580 nih.gov |

| C-O-C (Oxazole ring) | Stretching | ~1050 nih.gov |

| C-H (Alkyl) | Stretching | 2850-3000 |

| Oxazole Ring | Breathing/Deformation | ~1537, 1498, 1326, 1257, 1143, 1080 derpharmachemica.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for identifying and quantifying volatile and semi-volatile compounds in complex mixtures.

2-Hexyl-5-methyl-oxazole has been identified in the volatile profiles of various natural products, such as in the methanolic extract of Grewia emarginata and Hibiscus tiliaceus. allsubjectjournal.comresearchgate.net In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. jocpr.comijrpc.com

UV-Vis Spectroscopy in Oxazole Research

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light is dependent on the electronic structure of the molecule. For oxazole compounds, the UV-Vis spectrum is influenced by the substitution pattern on the ring. The parent oxazole ring system in methanol (B129727) exhibits a maximum absorption (λmax) at approximately 205 nm. derpharmachemica.com The presence of substituents like the hexyl and methyl groups on the oxazole ring in 2-hexyl-5-methyl-oxazole would be expected to cause a shift in this absorption maximum. The specific λmax would provide information about the conjugated system within the molecule.

Computational Chemistry and Modeling of Oxazole, 2 Hexyl 5 Methyl

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately optimize the ground-state geometry of Oxazole (B20620), 2-hexyl-5-methyl-, providing precise bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP are commonly employed for calculations on oxazole-based systems, often paired with basis sets like 6-311G(d,p) to ensure a good balance between accuracy and computational cost. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of molecules in their excited states. This method is crucial for understanding how the molecule interacts with light. For oxazole derivatives, TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption of light, and to predict the ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netrsc.org Such calculations can identify the nature of electronic transitions, for instance, whether they are localized on the oxazole ring or involve charge transfer between different parts of the molecule. researchgate.net Studies on similar heterocyclic systems have successfully used TD-DFT to predict absorption and emission spectra, showing good agreement with experimental data. researchgate.net

Table 1: Typical Parameters for DFT and TD-DFT Calculations on Oxazole Derivatives

| Parameter | Common Selection for Oxazole Systems | Purpose | Reference |

|---|---|---|---|

| Functional | B3LYP, M06-2X, mPW3PBE | Approximates the exchange-correlation energy in the DFT calculation. | nih.govrsc.orgnih.govacs.org |

| Basis Set | 6-31+G(d), 6-311G(d,p), cc-pVTZ | Defines the set of atomic orbitals used to build molecular orbitals. | nih.govresearchgate.nethw.ac.uk |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. | acs.org |

| Excited States | 10-15 States | Number of excited states calculated in TD-DFT to simulate the UV-Vis spectrum. | rsc.org |

Molecular Dynamics Simulations and Conformational Analysis

The presence of a flexible hexyl chain in Oxazole, 2-hexyl-5-methyl- necessitates a detailed understanding of its conformational preferences. Molecular Dynamics (MD) simulations are the primary tool for this purpose. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic behavior over time. hw.ac.uk This provides insight into the accessible conformations of the alkyl chain and the rotations around its single bonds.

Conformational analysis of related alkyl-substituted heterocycles reveals that specific orientations are energetically preferred. rsc.orgnih.gov For 2-hexyl-5-methyl-oxazole, MD simulations would map the potential energy surface related to the dihedral angles of the hexyl group, identifying low-energy conformers. These simulations are typically performed using force fields like AMBER or OPLS-AA, which define the potential energy of the system. researchgate.net The results can reveal how the molecule's shape changes in different environments, such as in a vacuum versus in a solvent like chloroform (B151607) or water. hw.ac.uk

Table 2: Common Parameters for Molecular Dynamics (MD) Simulations

| Parameter | Typical Value/Method | Description | Reference |

|---|---|---|---|

| Force Field | AMBER, OPLS-AA, GROMOS | A set of empirical energy functions and parameters used to calculate the potential energy. | researchgate.net |

| Simulation Engine | GROMACS, AMBER | Software package used to run the MD simulations. | acs.org |

| Ensemble | NVT, NPT | Statistical ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure). | acs.org |

| Simulation Time | Nanoseconds (ns) | The total time duration of the simulation, which needs to be long enough to sample relevant conformations. | acs.org |

| Solvent | Chloroform, Water (Explicit or Implicit) | The medium in which the molecule is simulated to mimic experimental conditions. | hw.ac.uk |

Binding Energy and Interaction Pattern Calculations (e.g., Hydrogen Bonding)

In the context of drug discovery and materials science, it is vital to understand how a molecule interacts with a biological target or another surface. Computational docking and binding energy calculations are used to predict the binding mode and affinity of a ligand to a receptor, such as a protein. mdpi.comnih.gov For a molecule like Oxazole, 2-hexyl-5-methyl-, if it were to be evaluated as a potential bioactive agent, it would be docked into the active site of a target enzyme.

Following docking, the stability of the resulting complex can be assessed by calculating the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used for this purpose. benthamdirect.com These calculations help quantify the strength of the interaction. Furthermore, analyzing the docked pose reveals specific interaction patterns. While 2-hexyl-5-methyl-oxazole itself lacks strong hydrogen bond donors, the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. nih.gov The hexyl and methyl groups can form van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. Studies on other oxazole derivatives have shown that interactions with specific amino acids via hydrogen bonding and hydrophobic contacts are crucial for their biological activity. mdpi.comnih.gov

Prediction of Electronic and Optical Properties

Computational methods are highly effective at predicting the key electronic and optical properties of molecules. These properties are derived from the electronic structure, typically calculated using DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a good indication of the molecule's chemical reactivity and kinetic stability. rsc.org

For Oxazole, 2-hexyl-5-methyl-, DFT calculations would reveal the distribution of these frontier orbitals. Typically, in such molecules, the HOMO and LUMO are delocalized over the π-system of the oxazole ring. acs.org TD-DFT calculations further provide predictions of optical properties, such as the maximum absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption. rsc.org These predictions are invaluable for designing oxazole derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where precise control over electronic and optical properties is essential. rsc.orgresearchgate.net

Table 3: Predicted Electronic and Optical Properties for Representative Substituted Oxazoles

| Compound Type | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Optical Gap (eV) | Method | Reference |

|---|---|---|---|---|---|

| Tetra(phenyl)-benzobisoxazole | -5.79 | -2.31 | 3.48 | mPW3PBE/SV | rsc.org |

| Tetra(furan-2-yl)-benzobisoxazole | -5.46 | -2.60 | 2.86 | mPW3PBE/SV | rsc.org |

| Tetra(thiophen-2-yl)-benzobisoxazole | -5.61 | -2.85 | 2.76 | mPW3PBE/SV | rsc.org |

This table shows representative data for related complex oxazole systems to illustrate the types of properties predicted computationally. Data for Oxazole, 2-hexyl-5-methyl- is not available in the cited literature.

Biological Activity and Interactions of Oxazole, 2 Hexyl 5 Methyl and Oxazole Derivatives Non Clinical Focus

Antimicrobial Properties and Underlying Mechanisms

Oxazole (B20620) derivatives are recognized for their potential as antimicrobial agents, with research demonstrating activity against various bacterial and fungal pathogens. researchgate.netijmrhs.com The antimicrobial efficacy is often influenced by the nature of the substituents on the oxazole ring.

Studies on 2,5-disubstituted oxazoles have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, which share a similar five-membered heterocyclic core, showed that compounds with furan (B31954) moieties exhibited notable antibacterial activities. researchgate.net In another study, certain 2,5-disubstituted benzoxazoles were found to be highly active against Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. bioorganica.com.ua

Research on S-alkyl phthalimide (B116566) and S-benzyl-oxadiazole-quinoline hybrids also indicated promising antibacterial potential. ajms.iq Furthermore, a study on 2,5-disubstituted-1,3,4-oxadiazoles revealed that compounds bearing a bromo or a hydroxy group in the long-chain substituent at the C-2 position showed enhanced antibacterial activity against S. pyogenes, S. aureus, and E. coli. ijper.org While specific data for Oxazole, 2-hexyl-5-methyl- is unavailable, the presence of a hexyl group at the C2 position suggests a degree of lipophilicity that could influence its interaction with bacterial membranes.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,5-Disubstituted Benzoxazoles | Bacillus subtilis | 3.12 | bioorganica.com.ua |

| 5-Ethoxy-2-mercaptobenzimidazole (B183169) derivatives | Bacillus subtilis | 31.25 | biointerfaceresearch.com |

| Quaternary ammonium (B1175870) salts of 5-phenyl-1,3,4-oxadiazole-2-thiol | S. aureus | 6.25 | acs.org |

| E. coli | 12.5 |

The antifungal potential of oxazole derivatives has also been a subject of investigation. For example, certain 2,5-disubstituted benzoxazoles exhibited antimycotic activity against Candida albicans. bioorganica.com.ua In a study of macrooxazoles isolated from a plant pathogenic fungus, one of the new compounds demonstrated moderate activity against Mucor hiemalis with a MIC value of 66.7 μg/mL. Another study on 2,5-disubstituted 1,3,4-oxadiazoles indicated that the substitution of a chlorine or nitro group on the phenyl ring resulted in reasonable antifungal activity. researchgate.net A series of 4,5-di-substituted oxazole derivatives showed very good antimicrobial potencies with MICs up to 1 µg/mL against certain fungal strains.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Macrooxazole Derivative | Mucor hiemalis | 66.7 | |

| Amino acetylenic 5-ethoxy-2-mercaptobenzimidazole derivative | Candida albicans | 31.25 | biointerfaceresearch.com |

| 4,5-Di-substituted oxazole derivatives | Fungal strains | 1 |

Anticancer Activity and Cellular Mechanisms

A significant body of research has focused on the anticancer properties of oxazole derivatives, revealing their potential to inhibit cancer cell growth through various mechanisms.

Numerous studies have reported the antiproliferative effects of 2,5-disubstituted oxazoles against a range of human cancer cell lines. For instance, a series of 5-aryl-2-methyloxazoles demonstrated strong inhibitory activities against MCF-7 human breast carcinoma cells, with IC50 values as low as 2.2 µmol/L. Another study on 2-methyl-4,5-disubstituted oxazoles found that compounds with a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl moiety at the 5-position exhibited potent antiproliferative activity, with IC50 values in the nanomolar range (0.35-4.6 nM and 0.5–20.2 nM, respectively), comparable to the well-known anticancer agent combretastatin (B1194345) A-4.

Furthermore, research on 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds showed that some of these compounds exhibited moderate to strong cytotoxic effects against HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. One particular compound displayed an IC50 of 8.9 µg/mL against HepG2 cells.

| Compound Class/Derivative | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| 5-Aryl-2-methyloxazole (Compound 1d) | MCF-7 (Breast Carcinoma) | 2.2 µmol/L | |

| 2-Methyl-4,5-disubstituted oxazole (Compound 4g) | Various | 0.35-4.6 nM | |

| 2-Methyl-4,5-disubstituted oxazole (Compound 4i) | Various | 0.5–20.2 nM | |

| 2-Aryl-4-(4-methoxybenzylidene)-5-oxazolone (Compound 3e) | HepG2 (Hepatocellular Carcinoma) | 8.9 µg/mL | |

| 5-Aryl-2-methyloxazole (Compound 1b) | MCF-7 (Breast Carcinoma) | 4.6 µmol/L |

The anticancer effects of many oxazole derivatives are attributed to their ability to interfere with critical cellular processes, such as cell division and programmed cell death (apoptosis). A prominent mechanism of action for several 2,5-disubstituted oxazoles is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.

For example, the highly potent 2-methyl-4,5-disubstituted oxazoles were found to bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization at submicromolar concentrations. This inhibition of microtubule dynamics triggers the apoptotic cascade, a key mechanism for eliminating cancerous cells. Furthermore, some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives were shown to significantly induce apoptosis in HEPG2 liver cancer cells.

Enzyme Inhibition Studies and Target Identification

The biological activities of oxazole derivatives are often mediated by their interaction with specific enzymes. Various studies have identified oxazoles as inhibitors of a range of enzymes implicated in different diseases. For instance, some 2,5-disubstituted benzoxazole (B165842) and benzimidazole (B57391) derivatives have been investigated for their antimicrobial activity, which is likely due to the inhibition of essential microbial enzymes. bioorganica.com.ua

In the context of anticancer activity, besides tubulin, other enzymes have been identified as targets for oxazole derivatives. These include protein kinases, DNA topoisomerases, and histone deacetylases (HDACs). For example, certain oxazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated as COX-2 inhibitors, with one compound, JTE-522, demonstrating high selectivity and potency.

Additionally, some N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides have been identified as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. The most active of these compounds demonstrated a competitive type of inhibition. Furthermore, certain 2-methylbenzo[d]oxazole derivatives have been shown to be potent inhibitors of monoamine oxidase (MAO), with some compounds exhibiting IC50 values in the nanomolar range for MAO-B.

Protein-Ligand Interaction Analyses

Computational docking studies are instrumental in predicting the binding modes and affinities of small molecules like oxazole derivatives to protein targets. These in-silico methods provide valuable insights into the non-covalent interactions that govern molecular recognition.

Molecular docking studies on various oxazole derivatives have revealed key interaction patterns. For instance, the oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding with amino acid residues in a protein's binding pocket. nih.gov The planar nature of the oxazole ring can also lead to π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex. nih.gov

In a study on steroidal oxazole derivatives, molecular docking showed that these compounds could bind to the active sites of enzymes like DNA gyrase and glucosamine-6-phosphate synthase through hydrogen bonding. nih.gov Similarly, docking studies of 2,4-disubstituted oxazole derivatives with the epidermal growth factor receptor (EGFR) indicated that the binding energy was a key determinant of their potential anti-tumor activity. researchgate.net For a series of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides, molecular docking was used to explore their binding affinity with the anticancer target 2A91. biotech-asia.org

| Target Protein | Oxazole Derivative Class | Key Interactions Observed (in silico) | Reference |

| DNA Gyrase | Steroidal oxazoles | Hydrogen bonding | nih.gov |

| Glucosamine-6-phosphate synthase | Steroidal oxazoles | Hydrogen bonding | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 2,4-disubstituted oxazoles | High binding energy associated with activity | researchgate.net |

| Anticancer Receptor 2A91 | 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides | Binding affinity analysis | biotech-asia.org |

| SARS-CoV-2 Main Protease | Acylhydrazone-oxazole hybrids | Interaction with Cys145, good predicted free energy | mdpi.com |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Substituted oxazoles | High docking scores indicating good binding affinity | rroij.com |

Receptor Binding Assays and Pharmacological Profile Insights

For example, certain oxazole derivatives have been evaluated for their affinity at adenosine (B11128) A1 and A2A receptors. researchgate.net In other research, sigma-1 and sigma-2 receptor binding assays have been employed to characterize novel benzoxazole derivatives, indicating the potential for this class of compounds to interact with targets in the central nervous system. researchgate.net

The pharmacological profile of oxazole derivatives is diverse. Some have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. tandfonline.comd-nb.info The substitution pattern on the oxazole ring is a critical determinant of biological activity. d-nb.infonih.gov For instance, the nature of the substituent at the C-2 and C-5 positions can significantly influence the compound's interaction with its biological target.

| Receptor/Enzyme Target | Oxazole Derivative Class | Observed Activity/Binding | Reference |

| Adenosine A1/A2A Receptors | Substituted oxazoles | Binding affinity evaluated | researchgate.net |

| Sigma-1/Sigma-2 Receptors | Benzoxazole derivatives | Binding affinity determined | researchgate.net |

| Cyclooxygenase (COX) | 2,5-disubstituted 1,3,4-oxadiazoles | Inhibitory activity | tandfonline.com |

| Insulin-Degrading Enzyme | Imidazole-derived acetic acids | Dual binders | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For oxazole derivatives, SAR studies have been conducted on various series of compounds to optimize their potency and selectivity for different biological targets. nih.gov

Key observations from SAR studies on related 2,5-disubstituted oxazoles include:

Influence of C-2 and C-5 Substituents: The nature of the alkyl or aryl groups at the C-2 and C-5 positions significantly impacts biological activity. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, the substituents were shown to be crucial for their anti-inflammatory and analgesic activities. tandfonline.com

Role of the Oxazole Core: The oxazole ring itself is a key pharmacophore. Replacing the oxygen atom with sulfur to form a thiazole (B1198619) ring has been shown to dramatically alter biological activity in some cases, highlighting the importance of the oxygen atom for specific interactions like hydrogen bonding.

Impact of Chain Length and Lipophilicity: For derivatives with alkyl chains, such as the hexyl group in Oxazole, 2-hexyl-5-methyl-, the length and lipophilicity of the chain can influence potency. In one study of antitubercular nitroimidazoles, the nature of a lipophilic side chain was found to be important for both aerobic and anaerobic activity. acs.org

Electronic Effects: The electronic properties of substituents (electron-donating or electron-withdrawing) can modulate the reactivity and binding affinity of the oxazole derivative.

| Compound Series | Key SAR Finding | Reference |

| 2,5-disubstituted 1,3,4-oxadiazoles | Substituents at C-2 and C-5 are critical for anti-inflammatory activity. | tandfonline.com |

| 2-Methyl-oxazole vs. 2-Methyl-thiazole derivatives | The oxazole oxygen can be crucial for hydrogen bonding and potency. | |

| Antitubercular nitroimidazoles | Lipophilic side chains can significantly impact activity. | acs.org |

| 2,5-disubstituted oxazoles | A general route for synthesis allows for diverse substitutions at C-2 and C-5 for SAR studies. | nih.gov |

| Oxadiazole antibacterials | Extensive SAR evaluation led to the identification of potent analogs. | nih.gov |

Exploration of Oxazole, 2 Hexyl 5 Methyl in Material Science and Advanced Applications

Oxazoles as Building Blocks for Advanced Materials

The oxazole (B20620) ring is a robust and versatile scaffold for the construction of advanced materials. irjmets.com Its aromaticity, coupled with the presence of electronegative oxygen and nitrogen atoms, imparts unique electronic characteristics and potential for various chemical modifications. irjmets.comderpharmachemica.com These features allow for the synthesis of complex molecules with tailored properties for applications ranging from medicinal chemistry to material engineering. irjmets.comcaltech.edu

Oxazole derivatives are utilized as key intermediates in the synthesis of more complex molecular architectures, including star-shaped molecules and other highly functionalized systems used in materials science. nih.gov The reactivity of the oxazole ring can be tuned through the addition of various substituents, such as the hexyl and methyl groups in 2-hexyl-5-methyl-oxazole. For instance, 2-(halomethyl)-4,5-diaryloxazoles serve as reactive platforms for creating a variety of derivatives through substitution reactions, demonstrating the adaptability of the oxazole core. nih.gov

The incorporation of the oxazole moiety into larger molecular frameworks can influence properties such as thermal stability, solubility, and electronic behavior. researchgate.net Polymers containing oxadiazole rings, which are structurally related to oxazoles, are known for their high thermal oxidative stability and have been investigated for applications in microelectronics and telecommunications. researchgate.net This suggests that polymers derived from oxazoles could exhibit similarly valuable characteristics.

Polymer Chemistry Applications

In polymer chemistry, 2-alkyloxazolines are important monomers for producing poly(2-oxazoline)s (POx), a class of polymers with a wide range of applications, particularly in the biomedical field. sigmaaldrich.comsigmaaldrich.com The polymerization of 2-oxazoline monomers occurs via a cationic ring-opening polymerization (CROP), which allows for excellent control over the polymer's architecture, molecular weight, and functionality. sigmaaldrich.comontosight.ai

The properties of POx are highly tunable based on the nature of the alkyl substituent at the 2-position of the oxazoline (B21484) ring. vot.pl This is particularly relevant for 2-hexyl-5-methyl-oxazole, as the hexyl group would be expected to impart significant hydrophobicity to a corresponding polymer. The relationship between the alkyl side-chain length and the polymer's physical properties is well-established.

Table 1: Influence of Alkyl Substituent on Poly(2-oxazoline) Properties

| 2-Alkyl Substituent | Polymer Abbreviation | Key Physical Properties | Reference |

| Methyl | PMeOx | Highly hydrophilic, water-soluble from 0-100 °C. | sigmaaldrich.comnih.gov |

| Ethyl | PEtOx | Thermoresponsive, exhibits a cloud point temperature (LCST) around 60-70 °C. | sigmaaldrich.comnih.gov |

| iso-Propyl | PiPOx | Thermoresponsive, LCST decreases to ~40 °C. | sigmaaldrich.com |

| n-Butyl | PBuOx | Water-insoluble, hydrophobic. | sigmaaldrich.com |

| Hexyl (Predicted) | PHexOx | Expected to be strongly hydrophobic and insoluble in water. | sigmaaldrich.com |

As the table indicates, increasing the length of the n-alkyl side chain from methyl to butyl systematically decreases the water solubility of the resulting polymer. sigmaaldrich.com A poly(2-hexyl-2-oxazoline) would therefore be a highly hydrophobic material. Such polymers, often termed "polysoaps," have amphiphilic characteristics within each monomer unit and are of interest for creating materials with specific solubility profiles, for example, in non-aqueous media like dodecane. sigmaaldrich.comacs.org The ability to create amphiphilic block copolymers by combining hydrophilic (e.g., from 2-methyl-2-oxazoline) and hydrophobic (e.g., from a 2-hexyl-2-oxazoline precursor) monomers allows for the formation of micelles and other nanostructures for applications like drug delivery. sigmaaldrich.comsigmaaldrich.com

Optoelectronic Applications of Oxazole Systems (e.g., Light-Emitting Materials)

Oxazole derivatives have garnered significant attention for their use in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). jksus.orgresearchgate.net The electron-deficient nature of the oxazole ring makes many of its derivatives suitable for use as electron-transport materials (ETMs) or as host materials for emitters in OLEDs. jksus.orgresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be strategically tuned by altering the substituents on the oxazole core. acs.org This allows for the rational design of molecules with specific energy levels to facilitate efficient charge injection and transport within an OLED device. For example, a study on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one demonstrated through computational analysis that it possesses a low electron reorganization energy, suggesting it could be a promising n-type semiconductor material for OLEDs. jksus.orgresearchgate.net

Table 2: Electronic Properties of Selected Oxazole Derivatives for Optoelectronic Applications

| Compound | Application | Key Finding/Property | Reference |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | OLED Electron Transport Material | Calculated electron reorganization energy (0.223 eV) is lower than the hole reorganization energy, indicating superior electron mobility. | jksus.orgresearchgate.net |

| Cross-conjugated Benzo[1,2-d:4,5-d′]bisoxazoles | Blue OLED Emitters | Strategic placement of substituents allows for selective tuning of HOMO and LUMO levels. Emission maxima ≤451 nm were achieved. | acs.org |

| 5-phenyl-4-tosyloxazole (5POX) | Deep Blue Fluorescent Material | Exhibits a significant Stokes shift and photophysical properties suitable for deep blue OLED applications. | researchgate.net |

Natural Occurrence and Biosynthesis of Oxazole Containing Compounds

Isolation from Natural Sources (e.g., Bacteria, Marine Organisms, Plant Extracts)

Oxazole-containing natural products are predominantly isolated from marine organisms, with a significant number also originating from bacteria and, to a lesser extent, plants. mdpi.combenthamscience.comresearchgate.net Marine invertebrates such as sponges, ascidians, and nudibranchs are particularly rich sources. mdpi.comresearchgate.net These organisms often harbor symbiotic microorganisms that are the true producers of these bioactive compounds. researchgate.net Additionally, terrestrial and freshwater cyanobacteria, as well as various bacterial species, are known to synthesize oxazole-containing molecules. mdpi.comacs.org More recently, oxazole-type alkaloids have also been identified in certain plant species. acs.orgnih.gov

The isolation process for these compounds typically involves bioassay-guided fractionation of extracts from the source organism. acs.org This technique allows researchers to systematically separate and identify the compounds responsible for specific biological activities.

Table 1: Examples of Naturally Occurring Oxazole-Containing Compounds and Their Sources

| Compound Name | Source Organism | Organism Type | Reference |

|---|---|---|---|

| Almazoles A–D | Delesseriaceae marine alga | Marine Alga | mdpi.com |

| Muscoride A | Nostoc muscorum | Freshwater Cyanobacterium | mdpi.com |

| Siphonazole (B1255307) | Herpetosiphon sp. | Marine Microbe | mdpi.com |

| Neopeltolide | Neopeltidae family sponge | Marine Sponge | nih.gov |

| Bengazoles | Jaspis sponge | Marine Sponge | acs.orgnih.gov |

| Bistratamides | Lissoclinum bistratum | Ascidian | mdpi.com |

| Haliclonamides | Haliclona sp. | Marine Sponge | mdpi.com |

| Oxazolismycin | Streptomyces griseochromogenes | Bacterium | acs.org |

| Inthomycins | Streptomyces sp. | Bacterium | nih.gov |

| Unnamed Oxazole (B20620) Alkaloids | Oxytropis trichophysa | Plant | acs.orgnih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms (e.g., Oxazole Cyclase Activity)

The biosynthesis of the oxazole ring in natural products is a fascinating enzymatic process. In the case of oxazole-containing peptides, the formation of the oxazole moiety typically arises from serine or threonine residues. mdpi.comnih.govmdpi.com The general biosynthetic pathway involves two key steps: cyclodehydration and subsequent oxidation. mdpi.comnih.gov

Initially, a cyclodehydratase enzyme catalyzes the intramolecular cyclization of a serine or threonine residue within a peptide backbone to form an oxazoline (B21484) ring. nih.govnih.gov This reaction is often ATP-dependent. nih.gov Following the formation of the oxazoline intermediate, a flavin mononucleotide (FMN)-dependent dehydrogenase enzyme facilitates the oxidation of the oxazoline to the aromatic oxazole ring. mdpi.comnih.govnih.gov

In some biosynthetic pathways, such as that of inthomycin, a dedicated cyclodehydratase, termed an oxazole ring formation enzyme, has been identified. nih.gov This enzyme is responsible for catalyzing the straight-chain dehydration reaction to form the oxazole ring within a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. nih.gov The discovery of such enzymes provides deeper insight into the diverse mechanisms nature employs to construct these heterocyclic systems. nih.gov

The biosynthesis of oxazolismycin showcases a unique non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. acs.org The process begins with the formation of the oxazole ring from L-serine, catalyzed by an enzyme complex, followed by the synthesis of a pyridine (B92270) ring. acs.org This highlights the modular nature of these biosynthetic pathways, allowing for the generation of diverse chemical structures. acs.org

Structural Diversity of Naturally Occurring Oxazole Peptides and Alkaloids

The structural diversity of naturally occurring oxazole-containing compounds is vast, ranging from simple linear peptides to complex macrocycles and polyketides. mdpi.comnih.gov This diversity is a result of the varied biosynthetic machinery present in the producing organisms. acs.org These compounds can be broadly categorized based on their chemical structures. mdpi.com

Linear Peptides: These are among the simpler oxazole-containing natural products. Examples include the almazoles, which are dipeptides isolated from a marine red alga. mdpi.commdpi.com

Cyclic Peptides: Many oxazole-containing peptides are cyclic. These can range from monocyclic hexapeptides like the bistratamides to more complex bicyclic structures. mdpi.com The cyclic nature of these peptides often contributes to their stability and biological activity. mdpi.com

Macrolides: Some oxazole-containing compounds are classified as macrolides, which are characterized by a large macrocyclic lactone ring. mdpi.comwikipedia.org Neopeltolide, a potent antifungal and cytotoxic agent from a marine sponge, is a prime example. nih.gov

Polyketides: This class includes compounds that are biosynthesized through the polyketide pathway. Inthomycins are oxazole-containing polyketides with herbicidal and anti-oomycete activities. nih.gov

Alkaloids: A significant number of oxazole-containing natural products are alkaloids, which are characterized by the presence of a nitrogen atom in a heterocyclic ring. mdpi.com These can be simple or complex, and many exhibit potent biological activities. mdpi.comacs.org

Table 2: Structural Classification of Selected Oxazole-Containing Natural Products

| Compound Name | Structural Class | Key Features | Reference |

|---|---|---|---|

| Almazoles A–D | Linear Dipeptide | Contains a 2,5-disubstituted oxazole moiety | mdpi.commdpi.com |

| Muscoride A | Peptide Alkaloid | Bis-5-methyloxazole moiety | mdpi.com |

| Bistratamides | Cyclic Hexapeptide | Contains oxazole and thiazole (B1198619) rings | mdpi.com |

| Haliclonamides | Cyclic Peptide | Contains oxazole and methyloxazoline rings | mdpi.com |

| Neopeltolide | Macrolide | Large macrocyclic lactone ring with an oxazole | nih.gov |

| Inthomycins | Polyketide | Hybrid PKS/NRPS with an oxazole ring | nih.gov |

| Siphonazole | Polyketide | Two oxazole subunits connected by a two-carbon tether | mdpi.com |

| Oxazolismycin | Alkaloid | Oxazole-pyridine scaffold | acs.org |

Future Research Directions and Unexplored Avenues for Oxazole, 2 Hexyl 5 Methyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted oxazoles traditionally involves methods like the Robinson-Gabriel synthesis or the van Leusen reaction. researchgate.net However, these classical routes often require harsh conditions, stoichiometric reagents, and generate significant waste. unimi.it Future research should prioritize the development of novel, efficient, and sustainable synthetic pathways to Oxazole (B20620), 2-hexyl-5-methyl-.

Green chemistry approaches, which aim to minimize the use of hazardous substances and energy consumption, are a primary focus. This includes the exploration of microwave-assisted organic synthesis (MAOS) and ultrasound-mediated reactions, which can dramatically reduce reaction times and improve yields. Furthermore, the transition from batch processing to continuous flow chemistry offers advantages in terms of safety, scalability, and process control. The use of heterogeneous catalysts or recyclable organocatalysts could also contribute to more environmentally benign processes. unimi.it

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, higher yields, improved purity. | Optimization of reaction parameters (temperature, time, power) for the specific synthesis of Oxazole, 2-hexyl-5-methyl-. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream in a reactor. | Enhanced heat/mass transfer, improved safety and scalability, potential for automation. | Design of specific microreactors, optimization of flow rates and residence times. |

| Organocatalysis | Use of small organic molecules to catalyze the reaction. | Avoidance of toxic heavy metals, mild reaction conditions. unimi.it | Development of chiral organocatalysts for enantioselective synthesis. |

| Heterogeneous Catalysis | Employs catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Ease of catalyst separation and recycling, reduced waste. | Development of robust and selective solid-supported catalysts. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the structure of Oxazole, 2-hexyl-5-methyl-, future research should employ more advanced techniques to gain deeper structural and dynamic insights. researchgate.net

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, which is especially important for complex substitution patterns. For chiral variants of the molecule, advanced techniques like X-ray crystallography would be invaluable for determining the absolute configuration. Furthermore, photophysical studies using UV-visible absorption and fluorescence spectroscopy could reveal potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes, an area of interest for other oxazole derivatives. researchgate.netresearchgate.net

| Technique | Information Gained | Research Application |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. | Unambiguous structural confirmation and assignment of all spectroscopic signals. |

| X-ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, and angles. | Determination of the solid-state conformation and absolute stereochemistry if chiral centers are introduced. |

| UV-Visible Spectroscopy | Information on electronic transitions (e.g., π → π*). | Evaluation of the molecule's potential as a chromophore. researchgate.net |

| Fluorescence Spectroscopy | Data on emission properties, quantum yield, and lifetime. | Assessing suitability for applications in optoelectronics, sensors, or as biological probes. researchgate.netresearchgate.net |

In-depth Computational Investigations and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing fundamental insights that are difficult to obtain through experiments alone. For Oxazole, 2-hexyl-5-methyl-, in-depth computational studies are a crucial and largely unexplored avenue.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies, which can then be compared with experimental spectroscopic data. nih.govacs.org Molecular Electrostatic Potential (MEP) maps can predict sites susceptible to electrophilic and nucleophilic attack, offering insights into its reactivity. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic absorption and emission spectra, aiding in the interpretation of photophysical data. researchgate.net Molecular docking simulations could be used to predict the binding affinity of Oxazole, 2-hexyl-5-methyl- towards various biological targets, such as enzymes or receptors, thereby guiding the design of future biological activity studies. nih.gov

| Computational Method | Predicted Properties | Purpose |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO energies), vibrational frequencies. nih.govacs.org | Correlate with experimental data, predict stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the electron density surface. | Identify reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra. | Predict and interpret photophysical properties for material science applications. researchgate.net |

| Molecular Docking | Binding modes and affinities with biological macromolecules. | Prioritize potential biological targets for in vitro screening. nih.gov |

| Molecular Dynamics (MD) Simulation | Dynamic behavior and conformational changes over time. | Assess the stability of ligand-receptor complexes and explore conformational landscapes. nih.gov |

Expanding the Scope of Non-Clinical Biological Activities

The oxazole ring is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. derpharmachemica.comresearchgate.netresearchgate.net However, the specific biological profile of Oxazole, 2-hexyl-5-methyl- remains uncharacterized. The presence of a hexyl chain suggests increased lipophilicity, which could enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Future research should involve systematic screening of this compound against a diverse panel of biological targets. Initial studies could focus on its potential as an antimicrobial agent against various bacterial and fungal strains. nih.gov Given that other substituted oxazoles have shown inhibitory activity against enzymes like cyclooxygenases (COX), investigating its potential as an anti-inflammatory agent is a logical step. mdpi.com Furthermore, its activity against various cancer cell lines could be explored, as many heterocyclic compounds exhibit cytotoxic effects. researchgate.net

| Potential Biological Activity | Rationale Based on Oxazole Analogs | Suggested In Vitro Assays |

| Antimicrobial/Antifungal | Many oxazole-containing natural products and synthetic compounds exhibit antimicrobial properties. derpharmachemica.com | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. |

| Enzyme Inhibition | Substituted oxazoles and isoxazoles are known to inhibit enzymes like cyclooxygenases (COX) and acid ceramidase. mdpi.comnih.gov | Enzyme inhibition assays (e.g., COX-1/COX-2 inhibition assay, ceramidase activity assay). |

| Anticancer | The oxazole scaffold is present in several anticancer agents. researchgate.netsmolecule.com | Cytotoxicity assays against a panel of human cancer cell lines (e.g., MTT, SRB assays). |

| Antiparasitic | Triclosan derivatives containing isoxazole (B147169) moieties have been investigated against parasites like Toxoplasma gondii. nih.gov | Growth inhibition assays against various protozoan parasites. |

Emerging Applications in Niche Scientific Fields

Beyond the realm of medicine, the unique physicochemical properties of Oxazole, 2-hexyl-5-methyl- could be harnessed for applications in other scientific and technological fields. The combination of a heterocyclic aromatic ring and an aliphatic chain makes it an interesting candidate for investigation in materials science and agrochemistry.

Its aroma properties could be evaluated for potential use in the flavor and fragrance industry, as many simple oxazoles are known for their nutty, sweet, or green aroma profiles. perfumerflavorist.comthegoodscentscompany.com In materials science, its potential as a component of liquid crystals or as an organic dye for applications like dye-sensitized solar cells could be explored, building on research into other functionalized oxazoles. researchgate.net Furthermore, its biological activity could extend to agrochemical applications, for instance, as a potential pesticide or herbicide, an area where heterocyclic compounds are widely used.

| Niche Field | Potential Application | Key Properties to Investigate |

| Flavor & Fragrance | Component of flavor or fragrance formulations. | Odor and taste profile, volatility, stability in food matrices. perfumerflavorist.com |

| Materials Science | Organic electronic materials (e.g., OLEDs, organic dyes). | Photophysical properties (absorption, emission), thermal stability, film-forming ability. researchgate.netresearchgate.net |

| Agrochemicals | Pesticide, herbicide, or fungicide. | Efficacy against common agricultural pests and weeds, environmental persistence. |

| Corrosion Inhibition | Additive in anti-corrosion coatings. | Adsorption properties on metal surfaces, electrochemical behavior. |

Q & A

Basic Research Questions

Q. What are the conventional and green synthetic approaches for synthesizing 2-hexyl-5-methyl-oxazole, and how do their efficiencies compare?

- Methodological Answer : Traditional synthesis often involves multi-step reactions starting from α-aminocarbonyl precursors or methyl isocyanide derivatives, as seen in the preparation of 5-methyl oxazole . Green approaches emphasize solvent-free conditions, microwave-assisted synthesis, or ionic liquids to reduce toxicity and energy consumption. For example, ultrasound-assisted methods can enhance reaction rates and purity compared to conventional reflux . Yields and selectivity depend on substituent compatibility; hexyl groups may require longer reaction times due to steric hindrance.

Q. Which spectroscopic techniques are critical for structural characterization of 2-hexyl-5-methyl-oxazole?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions and confirm regioselectivity (e.g., singlet resonances for methyl groups at δ 1.47 ppm and oxazole protons at δ 8.46 ppm) .

- Microwave Spectroscopy : Used to determine rotational constants and molecular geometry, as demonstrated for methyl oxazoles in the 15–40 GHz range .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles of ~158° for methoxycarbonyl groups in oxazole derivatives) .

Q. How do substitution patterns (e.g., hexyl and methyl groups) influence the physicochemical properties of oxazole derivatives?

- Methodological Answer : The hexyl chain increases hydrophobicity, affecting solubility in polar solvents, while methyl groups alter electronic density via inductive effects. Dipole moment studies using solvatochromic shifts (e.g., PPPCI quantum calculations) reveal how substituents modulate polarity . Steric effects from bulky groups like hexyl can hinder cycloaddition reactions, requiring optimized conditions for functionalization .

Advanced Research Questions

Q. What computational strategies are used to predict the electronic and reactive properties of 2-hexyl-5-methyl-oxazole?

- Methodological Answer :

- DFT Calculations : Simulate core spectroscopy (e.g., XAS, XPS) to map valence orbitals and predict π→π* transitions. CAM-B3LYP functional aligns with experimental spectra for oxazole’s CK-edge transitions .

- Solvatochromic Analysis : Correlates solvent polarity with spectral shifts to calculate excited-state dipole moments, validated via PPPCI methods .

Q. How can regioselectivity challenges in oxazole synthesis be addressed for derivatives like 2-hexyl-5-methyl-oxazole?

- Methodological Answer : Regioselectivity is controlled by:

- Reagent Design : DAST-mediated cyclization of β-ketoamides ensures preferential formation of 4-acyloxazoles .

- Catalytic Systems : Lewis acids or organocatalysts direct substituent placement. For example, trifluoroacetic acid selectively deprotects Boc groups without disrupting oxazole rings .

Q. What advanced spectroscopic methods elucidate the electronic structure of oxazole derivatives in gas-phase studies?

- Methodological Answer :

- XAS/XPS : Core-level spectroscopy at oxygen and nitrogen K-edges identifies lone-pair orbitals and π* transitions. fc-CVS-EOM-CCSD simulations match experimental spectra for oxazole’s ground and excited states .

- Resonant Auger Electron Spectroscopy (AES) : Probes ultrafast charge redistribution post-core excitation, critical for understanding photostability .

Q. What in silico and in vivo strategies evaluate the therapeutic potential of 2-hexyl-5-methyl-oxazole derivatives?

- Methodological Answer :

- Molecular Docking : Screens against targets like Aquaporin-4 or STAT3, using ADME predictions to optimize bioavailability .

- In Vivo Models : Assess cytokine suppression (e.g., IL-6, TNF-α) in rodent edema models. Oxazole 3a reduced AQP4 expression by 40% in lung tissues, suggesting anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products